molecular formula C10H13N3O3 B15306777 6-acetamido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

6-acetamido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B15306777
M. Wt: 223.23 g/mol
InChI Key: QAYDQCKUWSNWPB-UHFFFAOYSA-N
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Description

6-acetamido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetamido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions. The mechanism involves dehydration followed by cyclization, leading to the formation of the indazole structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-acetamido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-acetamido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-acetamido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
  • 1H-Indazole-3-carboxylic acid
  • L-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Uniqueness

6-acetamido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its acetamido group, which imparts specific chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

6-acetamido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c1-5(14)11-6-2-3-7-8(4-6)12-13-9(7)10(15)16/h6H,2-4H2,1H3,(H,11,14)(H,12,13)(H,15,16)

InChI Key

QAYDQCKUWSNWPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=C(C1)NN=C2C(=O)O

Origin of Product

United States

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